molecular formula C22H20Cl2N2S2 B3037529 2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 478246-70-7

2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No. B3037529
CAS RN: 478246-70-7
M. Wt: 447.4 g/mol
InChI Key: RNFROMFEWXZRIE-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a useful research compound. Its molecular formula is C22H20Cl2N2S2 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide, as part of the quinazolinone derivatives, has been explored in various scientific studies focusing on its synthesis and structural analysis. For example, Wu et al. (2022) synthesized a similar compound and analyzed its structure using spectroscopic methods and X-ray crystallography, confirming the structure with density functional theory (DFT) calculations. Their findings suggest potential interactions with SHP2 protein, indicating a possible avenue for therapeutic applications (Wu et al., 2022). Similarly, Zhou et al. (2021) synthesized a compound with a related structure and analyzed its antitumor activity and interaction with SHP2 protein, offering insights into its potential medicinal applications (Zhou et al., 2021).

Enzymatic Activity Enhancement

Another significant area of research is the investigation of quinazolinone derivatives as enzymatic activity enhancers. Abass (2007) explored the synthesis of tetracyclic quinazolinone derivatives and examined their effect on α-amylase activity, demonstrating their potential to significantly enhance enzymatic functions (Abass, 2007).

Molecular Docking and Activity Studies

The use of molecular docking and activity studies is prevalent in the research on quinazolinone derivatives. For instance, the study by Wu et al. (2021) on a similar compound revealed its favorable interaction with SHP2 protein, suggesting its potential as a therapeutic agent (Wu et al., 2021). This is further supported by the work of Ren et al. (2021), who synthesized a derivative and confirmed its structure through spectroscopic methods and X-ray diffraction, highlighting its potential pharmacological activities (Ren et al., 2021).

Spectroscopic and Vibrational Studies

Spectroscopic and vibrational studies also play a crucial role in understanding the properties of quinazolinone derivatives. Alzoman et al. (2015) conducted a detailed spectroscopic investigation of a pyrimidine derivative, revealing insights into its molecular structure and potential as a chemotherapeutic agent (Alzoman et al., 2015).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2S2/c23-17-11-9-15(10-12-17)13-27-21-18-6-2-4-8-20(18)25-22(26-21)28-14-16-5-1-3-7-19(16)24/h1,3,5,7,9-12H,2,4,6,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFROMFEWXZRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=CC=C3Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117725
Record name 2-[[(2-Chlorophenyl)methyl]thio]-4-[[(4-chlorophenyl)methyl]thio]-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

CAS RN

478246-70-7
Record name 2-[[(2-Chlorophenyl)methyl]thio]-4-[[(4-chlorophenyl)methyl]thio]-5,6,7,8-tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478246-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Chlorophenyl)methyl]thio]-4-[[(4-chlorophenyl)methyl]thio]-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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